1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester is a chemical compound with the molecular formula C12H11NO4S. It is known for its unique structure, which includes a pyrrole ring substituted with a thienyl group and two ester groups.
Preparation Methods
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester typically involves the reaction of pyrrole derivatives with thienyl-containing reagents under specific conditions. One common method includes the esterification of 1H-pyrrole-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-thienyl)-, dimethyl ester can be compared with other similar compounds such as:
1H-Pyrrole-2,4-dicarboxylic acid, dimethyl ester: Lacks the thienyl group, which may result in different chemical and biological properties.
3-(2-Thienyl)-1H-pyrrole-2-carboxylic acid, methyl ester: Similar structure but with variations in the ester groups, leading to different reactivity and applications.
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-furyl)-, dimethyl ester:
Properties
CAS No. |
61726-73-6 |
---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
dimethyl 3-thiophen-2-yl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-16-11(14)7-6-13-10(12(15)17-2)9(7)8-4-3-5-18-8/h3-6,13H,1-2H3 |
InChI Key |
GTTRSNLPMCYQAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.